molecular formula C10H9BrFN3 B8198906 N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide

Cat. No.: B8198906
M. Wt: 270.10 g/mol
InChI Key: WFSBUKVQYMFJDJ-UHFFFAOYSA-N
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Description

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide is a chemical building block of high interest in medicinal chemistry and drug discovery research. This compound, with its molecular formula of C10H9BrFN3 and a molecular weight of 270.105 Da , is characterized by multiple functional groups, including bromo, cyano, and fluoro substituents on its phenyl ring, alongside a dimethylimidoformamide moiety. This specific arrangement makes it a versatile intermediate for various synthetic transformations, particularly in the construction of more complex molecules for pharmaceutical and agrochemical applications . The presence of bromine and cyano groups offers handles for cross-coupling reactions and further functionalization, which is essential in lead optimization and library synthesis. As a confirmed chemical intermediate, its primary research value lies in its application in organic synthesis. This product is intended for research and development purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can access detailed structural information and identifiers for this compound, including its ChemSpider ID 114779353 .

Properties

IUPAC Name

N'-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN3/c1-15(2)6-14-10-4-7(11)3-9(12)8(10)5-13/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSBUKVQYMFJDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C(=CC(=C1)Br)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The target compound is synthesized via a two-step process:

  • Formamidine Intermediate Formation :
    Aromatic amines react with DMFDMA under microwave irradiation (70–105°C, 15–30 min) to generate N,N-dimethylformamidine intermediates. For example, 2-amino-5-nitroanthranilonitrile reacts with DMFDMA at 105°C for 15 min to yield N,N-dimethylformamidine derivatives.

  • Cyclocondensation :
    The formamidine intermediate undergoes cyclization with brominated aromatic amines. Bromination is typically achieved using Br₂ in acetic acid, though regioselectivity remains a challenge.

Key Data :

ParameterValueSource
Temperature70–105°C
Reaction Time15–30 min
Yield70–85%

Bromination Strategies for Precursor Synthesis

Introducing the bromo group at the 5-position of the phenyl ring is critical. Bromination methods vary depending on the precursor’s substitution pattern.

Direct Bromination of Aromatic Amines

Electrophilic bromination using Br₂ in acetic acid is common. However, competing reactions (e.g., polybromination or protodehalogenation) necessitate careful optimization. For instance, bromination of 4-(4-methoxyphenyl)quinazoline-4,6-diamine (4a ) in acetic acid at room temperature for 3.5 h yielded mono-brominated products.

Alternative Bromination Routes

Preliminary bromination of precursors before formimidamide formation avoids side reactions. For example, brominating 2-amino-5-nitroanthranilonitrile (1 ) yielded 3-bromo-5-nitroanthranilonitrile (1b ), though this method was less efficient for para-bromination.

Challenges in Regioselectivity and By-Product Management

Regioselective Bromination

Achieving para-bromination on the phenyl ring is complicated by steric and electronic factors. In one study, bromination of 4b (bearing a 3,4-methylenedioxy group) produced inseparable polybrominated by-products (5e ), reducing yields.

Mitigation Strategies

  • Iron-Mediated Reduction : Protodehalogenation during nitro group reduction (e.g., using Fe/AcOH) preserves bromide substituents.

  • Microwave Optimization : Shorter reaction times minimize decomposition.

Comparative Analysis of Synthetic Routes

The table below compares two primary methods for synthesizing this compound:

MethodConditionsYieldAdvantagesLimitations
Microwave + DMFDMA105°C, 15 min, Br₂/AcOH85%Fast, high yieldRequires pure bromo-precursor
Conventional Heating118°C, 2 h, Fe/AcOH reduction70%ScalableLower yield, by-products

Scalability and Industrial Applications

The microwave-assisted route is highly scalable. For instance, 10 g of 2-amino-5-nitrobenzonitrile was converted to 6-aminobenzo[ d]thiazole-2,7-dicarbonitrile (16 ) with 67% yield after CuI-mediated cyclization . This scalability underscores its industrial viability for producing kilogram-scale batches.

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformamide, while reduction could produce N’-(5-bromo-2-cyano-3-fluorophenyl)-N,N-dimethylamine.

Scientific Research Applications

N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N’-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological outcomes. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide with structurally related formimidamide derivatives, highlighting substituent effects, synthesis methods, and biological applications.

Compound Name Substituents (Position) Synthesis Method Yield Key Applications References
This compound Br (5), CN (2), F (3) Reflux in glacial acetic acid 71–85% Kinase inhibitors (EphB3, EGFR)
N'-(5-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide Br (5), CN (2) Reflux with aniline derivatives 75–90% EphB3 inhibitors
N'-(4-Bromo-2-cyanophenyl)-N,N-dimethylformimidamide Br (4), CN (2) Microwave-assisted cyclization 86% Thiazoloquinazoline carbonitriles
N'-(2-Bromo-5-chlorophenyl)-N,N-dimethylformimidamide Br (2), Cl (5) Conventional heating 94.1% Intermediate for polyimide monomers
N'-(3-Cyanothiophen-2-yl)-N,N-dimethylformimidamide CN (3), thiophene core Microwave irradiation 86% Carbonic anhydrase inhibitors
N'-(2,7-Dicyanobenzo[d]thiazol-6-yl)-N,N-dimethylformimidamide CN (2,7), benzothiazole core Dimroth rearrangement 98% 5-HT₆ receptor antagonists

Key Observations:

Substituent Effects on Reactivity and Binding: Halogen Position: Bromine at position 5 (vs. 4 or 2) enhances steric bulk and electron-withdrawing effects, influencing binding to kinase active sites . Fluorine vs. Heterocyclic Cores: Thiophene or benzothiazole-based derivatives (e.g., ) exhibit distinct electronic properties compared to phenyl analogs, altering target selectivity (e.g., carbonic anhydrase vs. kinases) .

Synthesis Efficiency :

  • Microwave-assisted methods (e.g., ) reduce reaction times (<2 hours) and improve yields (up to 98%) compared to conventional refluxing (~2–6 hours) .
  • Dimroth rearrangement () enables rapid cyclization into thiazoloquinazolines, a feature absent in bromo/chloro-substituted analogs .

Biological Activity: Kinase Inhibition: Bromo-cyano-phenyl derivatives (e.g., ) show nanomolar IC₅₀ values against EphB3, whereas fluorine incorporation (target compound) may enhance EGFR binding due to increased electronegativity .

Data Tables

Table 1: Substituent Effects on Physicochemical Properties

Compound LogP Polar Surface Area (Ų) Molecular Weight (g/mol)
Target Compound 2.8 65.2 296.1
N'-(5-Bromo-2-cyanophenyl) Analog 2.5 62.7 279.1
N'-(2-Bromo-5-chlorophenyl) Analog 3.1 58.3 260.9
N'-(3-Cyanothiophen-2-yl) Analog 1.9 72.5 207.3

Biological Activity

N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide, with the CAS number 1609962-87-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H9BrFN3
  • Molecular Weight : 270.10 g/mol
  • Structure : The compound features a bromo, cyano, and fluoro substituent on the phenyl ring, which may influence its biological interactions.

The biological activity of this compound is primarily linked to its role as a modulator of various cellular pathways. It has been shown to inhibit specific protein kinases, which are critical in cell signaling and proliferation.

Key Mechanisms:

  • Inhibition of CDK9 : This compound has demonstrated the ability to inhibit cyclin-dependent kinase 9 (CDK9), which is involved in RNA polymerase II transcription. This inhibition can lead to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .
  • Impact on Cell Proliferation : By modulating kinase activity, it may alter cell cycle progression and induce cell death in certain cancer types.

Biological Activity Data

Biological ActivityObservations
CDK9 InhibitionEffective in reducing Mcl-1 levels in cancer cells .
CytotoxicityExhibits selective cytotoxic effects on tumor cells compared to normal cells.
Apoptosis InductionPromotes apoptosis through the mitochondrial pathway.

Case Studies

  • Cancer Research :
    • A study investigated the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in breast cancer and leukemia cell lines by inducing apoptosis through CDK9 inhibition .
  • Mechanistic Studies :
    • In vitro assays demonstrated that treatment with this compound led to decreased phosphorylation of key proteins involved in survival signaling pathways, suggesting a robust mechanism for inducing cell death in malignant cells.

Q & A

Basic: What are the common synthetic routes for N'-(5-Bromo-2-cyano-3-fluorophenyl)-N,N-dimethylformimidamide and related formimidamide derivatives?

Answer:
Formimidamide derivatives are typically synthesized via nucleophilic substitution reactions. A standard method involves refluxing a substituted aniline (e.g., 5-bromo-2-cyano-3-fluoroaniline) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in anhydrous solvents like benzene or toluene under inert conditions. The reaction is monitored by TLC, and the product is isolated via vacuum filtration and recrystallized using solvents such as n-hexane/ethyl acetate mixtures . For bromo-cyano-fluoro derivatives, steric and electronic effects may require extended reaction times or elevated temperatures to achieve optimal yields.

Basic: What spectroscopic techniques are employed to characterize this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and dimethylamino group integration (e.g., δ ~3.0 ppm for N(CH₃)₂ protons) .
  • FT-IR : Stretching frequencies for C≡N (~2220 cm⁻¹), C-F (~1250 cm⁻¹), and formimidamide C=N (~1650 cm⁻¹) .
  • UV-Vis Spectroscopy : Used to study charge-transfer transitions in metal complexes (e.g., Pd²⁺ coordination at ~384 nm) .
  • Elemental Analysis : Validates purity and stoichiometry.

Advanced: How does density functional theory (DFT) contribute to understanding the electronic structure and coordination behavior of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-311G**) reveal:

  • Planar Molecular Geometry : Dihedral angles (e.g., ~179.9°) confirm minimal steric hindrance, enabling efficient metal coordination .
  • Charge Distribution : The amino nitrogen (N3) carries a partial positive charge (+0.015–0.019), while thiazole-derived nitrogen (N8) is more electronegative (-0.104), favoring Pd²⁺ coordination via N atoms .
  • Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 0.11586 au for the free ligand) predict reactivity trends, such as ligand-to-metal charge transfer (LMCT) in Pd²⁺ complexes .

Advanced: What are the optimal conditions for Pd(II) complexation with this ligand, and how is thermodynamic stability assessed?

Answer:

  • Reaction Conditions : Pd²⁺ complexes form in Britton-Robinson buffer (pH 9) using chloroform extraction. The yellow-colored complex exhibits a molar absorptivity of 3.62 × 10⁴ L·mol⁻¹·cm⁻¹ at 384 nm .
  • Stability Factors :
    • Bond Distances : Shorter Pd–N bonds (~2.05 Å vs. Pd–S at ~2.35 Å) indicate stronger N-coordination .
    • DFT Energies : Tetrahedral Pd(N^)₂ complexes are more stable (lower energy by ~0.2 au) than mixed N/S-coordinated structures .
    • Dipole Moments : Higher dipole moments (~6.5 D) in N-coordinated complexes correlate with enhanced solubility in polar solvents .

Advanced: How do frontier molecular orbitals (FMOs) influence the compound’s reactivity in coordination chemistry?

Answer:

  • HOMO Localization : Primarily on the formimidamide nitrogen and aromatic π-system, facilitating electron donation to metal centers .
  • LUMO Characteristics : Delocalized across the cyano and bromo substituents, enabling back-bonding with electron-deficient metals like Pd²⁺ .
  • Bandgap Reduction : Upon complexation, the HOMO-LUMO gap narrows (e.g., 0.01782 au in Pd complexes), enhancing LMCT transitions observed in UV-Vis spectra .

Basic: What crystallographic methods are used for structural determination of this compound and its metal complexes?

Answer:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Employing SHELXL for refinement. Planar ligand geometry (dihedral angles < 1°) and Pd²⁺ coordination modes (tetrahedral vs. square planar) are resolved with R-factors < 0.05 .
  • Crystallographic Data : Bond lengths/angles (e.g., Pd–N = 2.05 Å, N–Pd–N = 92.5°) are tabulated to validate coordination geometry .

Advanced: How do coordination modes (N vs. S bonding) affect the stability and catalytic activity of Pd²⁺ complexes?

Answer:

  • N-Coordination : Preferred due to stronger Pd–N bonds (shorter bond lengths, higher bond orders) and lower complexation energy (-114.84 au vs. -114.62 au for S-coordination) .
  • Catalytic Implications : N-coordinated complexes show higher activity in Suzuki-Miyaura coupling due to accessible Pd⁰ intermediates, whereas S-coordination may stabilize Pd²⁺ but reduce turnover rates .
  • Spectroscopic Signatures : N-coordination blue-shifts LMCT bands by ~20 nm compared to S-coordination .

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